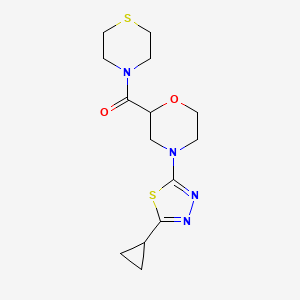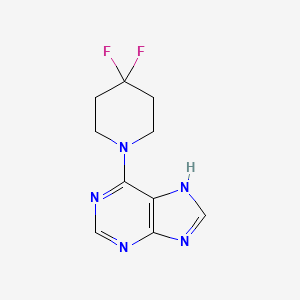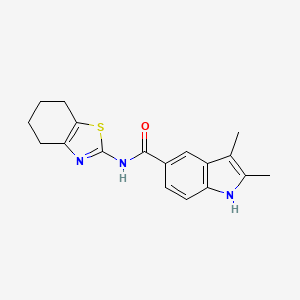
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring, a cyclopropyl group, and a thiomorpholine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Attachment of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions where the thiomorpholine group is introduced to the thiadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group may enhance binding affinity due to its rigidity, while the thiomorpholine moiety could improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
Uniqueness
The presence of the cyclopropyl group in 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities.
Properties
Molecular Formula |
C14H20N4O2S2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H20N4O2S2/c19-13(17-4-7-21-8-5-17)11-9-18(3-6-20-11)14-16-15-12(22-14)10-1-2-10/h10-11H,1-9H2 |
InChI Key |
RKUBMBLGFNKPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223253.png)
![1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12223256.png)
![5-(2,4-Dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12223263.png)

![1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one](/img/structure/B12223279.png)
![3-(4-tert-butylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223283.png)
![2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline](/img/structure/B12223284.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12223288.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12223310.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol](/img/structure/B12223311.png)
amine](/img/structure/B12223321.png)
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B12223327.png)
